N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide
CAS No.: 895437-85-1
Cat. No.: VC4207838
Molecular Formula: C18H13F2N3O3S
Molecular Weight: 389.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895437-85-1 |
|---|---|
| Molecular Formula | C18H13F2N3O3S |
| Molecular Weight | 389.38 |
| IUPAC Name | N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
| Standard InChI | InChI=1S/C18H13F2N3O3S/c19-12-6-13(20)16-15(7-12)27-18(22-16)23(9-11-2-1-3-21-8-11)17(24)14-10-25-4-5-26-14/h1-3,6-8,10H,4-5,9H2 |
| Standard InChI Key | IFQSIJRHEHQVTK-UHFFFAOYSA-N |
| SMILES | C1COC(=CO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
The compound’s structure features three distinct moieties:
-
4,6-Difluoro-1,3-benzothiazol-2-yl: A fluorine-substituted benzothiazole ring known for enhancing metabolic stability and target binding affinity.
-
Pyridin-3-ylmethyl: A pyridine derivative contributing to π-π stacking interactions with biological targets.
-
5,6-Dihydro-1,4-dioxine-2-carboxamide: A saturated dioxane ring linked to a carboxamide group, potentially influencing solubility and conformational flexibility.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₃F₂N₃O₃S | |
| Molecular Weight | 389.38 g/mol | |
| CAS Registry Number | 895437-85-1 | |
| IUPAC Name | As per title |
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, analogous benzothiazole derivatives are typically characterized using:
-
¹H/¹³C NMR: To confirm substituent positions and ring saturation.
-
High-Resolution Mass Spectrometry (HRMS): For molecular weight validation.
-
X-ray Crystallography: To resolve stereochemical ambiguities, though this requires single-crystal samples.
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis involves multi-step organic reactions, broadly categorized as:
-
Benzothiazole Core Formation: Likely via cyclization of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions. Fluorination at C4 and C6 positions may occur early using HF or Selectfluor®.
-
Carboxamide Coupling: Reaction of the benzothiazole amine with a dioxine-carboxylic acid derivative, mediated by coupling agents like EDCI or HATU.
-
N-Alkylation: Introduction of the pyridin-3-ylmethyl group via alkylation of the secondary amine, often employing bases such as K₂CO₃ in polar aprotic solvents.
Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | HF, 80°C, DCM | Fluorination of benzothiazole core |
| 2 | EDCI, DMAP, DMF, rt | Carboxamide bond formation |
| 3 | Pyridin-3-ylmethyl chloride, K₂CO₃, DMF | N-Alkylation |
Biological Activities and Mechanistic Hypotheses
Anticancer Mechanisms
The compound’s pyridinylmethyl group could act as a kinase inhibitor mimic, disrupting ATP-binding pockets in oncogenic kinases (e.g., EGFR, VEGFR). Preliminary molecular docking studies on analogous structures suggest IC₅₀ values in the low micromolar range.
Table 3: Hypothesized Biological Targets
| Target | Proposed Interaction | Therapeutic Area |
|---|---|---|
| Bacterial DNA Gyrase | Competitive inhibition | Antibacterial |
| EGFR Kinase | ATP-binding site blockade | Anticancer |
| Topoisomerase II | DNA cleavage complex stabilization | Antiparasitic |
Neuropharmacological Considerations
The dihydrodioxine moiety’s structural similarity to neurotransmitters like serotonin hints at possible CNS activity, though this remains speculative without in vivo data.
Applications in Drug Discovery
Lead Compound Optimization
-
SAR Studies: Modifying the pyridine ring’s substitution pattern (e.g., 2- vs. 3-pyridinyl) could tune target selectivity.
-
Prodrug Strategies: Esterification of the carboxamide may improve oral bioavailability.
Combination Therapies
Synergy with existing antibiotics (e.g., β-lactams) or chemotherapeutics (e.g., cisplatin) warrants investigation to combat resistance.
Future Research Directions
Preclinical Profiling
-
In Vitro Assays: Cytotoxicity screening against NCI-60 cancer cell lines and microbial panels.
-
ADMET Studies: Predictive modeling of absorption, distribution, and hepatic metabolism.
Structural Diversification
-
Heterocycle Replacement: Substituting dioxine with morpholine or piperazine rings to modulate pharmacokinetics.
-
Fluorine Scan: Systematic variation of fluorine positions to refine target affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume